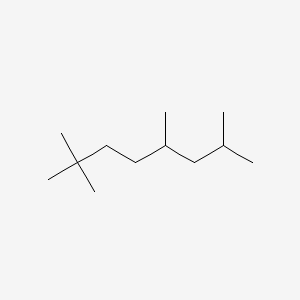

2,2,5,7-Tetramethyloctane

Description

Contextual Significance of Highly Branched Alkanes in Chemical Science

Highly branched alkanes, such as 2,2,5,7-tetramethyloctane, are of significant interest to chemical science for several reasons. Their molecular structure, which deviates from the linear arrangement of straight-chain alkanes, leads to unique physical properties. opentextbc.ca For instance, branched alkanes generally exhibit lower boiling points compared to their straight-chain isomers. youtube.com This is attributed to the reduced surface area of the molecule, which limits the effectiveness of intermolecular van der Waals forces.

Furthermore, the study of highly branched alkanes is crucial for understanding structure-property relationships in organic molecules. The specific arrangement of atoms in a molecule dictates its physical and chemical behavior. opentextbc.ca By comparing the properties of various isomers, such as the different tetramethyloctanes, researchers can gain insights into how branching affects molecular stability, reactivity, and other characteristics.

From a practical standpoint, branched alkanes are important components of fuels. They often possess higher octane (B31449) ratings, which is a measure of a fuel's ability to resist "knocking" or premature combustion in an engine. youtube.com This makes them valuable additives in gasoline production.

The table below summarizes some of the computed physical and chemical properties of this compound. nih.gov

| Property | Value |

| Molecular Weight | 170.33 g/mol |

| XLogP3 | 5.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 5 |

| Exact Mass | 170.203450829 Da |

| Monoisotopic Mass | 170.203450829 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 12 |

Historical Trajectory of Research on Tetramethyloctane Isomers

Research into tetramethyloctane isomers is part of the broader exploration of alkane chemistry that has been ongoing for over a century. The ability of carbon atoms to form complex branched structures was a key discovery in the development of organic chemistry. wikipedia.org The systematic naming of these compounds, including the various isomers of tetramethyloctane, is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). opentextbc.cayoutube.comck12.org

Early research focused on the synthesis and isolation of different alkane isomers to study their fundamental properties. The development of analytical techniques such as gas chromatography and spectroscopy has been instrumental in identifying and characterizing the vast number of possible isomers for a given molecular formula. nist.govnist.gov

More recent research has delved into the specific applications and properties of individual isomers. For instance, studies on the thermal and catalytic cracking of alkanes are relevant to the petroleum industry for the production of high-octane gasoline. The stability and reactivity of highly branched alkanes under various conditions are key areas of investigation.

The following table lists some of the known isomers of tetramethyloctane, along with their CAS Registry Numbers for identification.

| Compound Name | CAS Registry Number |

| This compound | 62199-19-3 nih.gov |

| 2,2,7,7-Tetramethyloctane | 1071-31-4 nist.govnist.govnih.govchemsrc.com |

| 2,2,6,6-Tetramethyloctane | 62199-20-6 chemsrc.com |

| 2,3,4,5-Tetramethyloctane | 62199-27-3 nih.gov |

Structure

3D Structure

Properties

CAS No. |

62199-19-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2,5,7-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-10(2)9-11(3)7-8-12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

ISTINYWNHRBEDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)CCC(C)(C)C |

Origin of Product |

United States |

Iii. Advanced Structural and Conformational Analysis of 2,2,5,7 Tetramethyloctane

High-Resolution Spectroscopic Techniques for Structural Elucidation

Definitive structural characterization of 2,2,5,7-tetramethyloctane relies on a combination of spectroscopic methods. While experimental spectra for this specific isomer are not widely available in public databases, its spectral features can be reliably predicted based on established principles and computational methods. ruc.dk

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy: The structure of this compound (CH₃-C(CH₃)₂-CH₂-CH₂-CH(CH₃)-CH₂-CH(CH₃)-CH₃) possesses two chiral centers at the C5 and C7 positions. This lack of symmetry renders all 12 carbon atoms chemically non-equivalent, which would result in 12 distinct signals in the ¹³C NMR spectrum. The predicted chemical shifts are based on the local electronic environment of each carbon atom, including its hybridization and the degree of substitution.

| Carbon Atom(s) | Type | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C1, C-Methyls on C2 | Primary (CH₃) | ~29-30 | Methyl groups of the tert-butyl group, shielded. |

| C2 | Quaternary (C) | ~31-32 | Highly substituted quaternary carbon. |

| C3 | Secondary (CH₂) | ~48-50 | Methylene (B1212753) adjacent to a quaternary center. |

| C4 | Secondary (CH₂) | ~25-27 | Methylene group in the alkane backbone. |

| C5 | Tertiary (CH) | ~33-35 | Methine carbon, a chiral center. |

| C-Methyl on C5 | Primary (CH₃) | ~19-21 | Methyl group attached to a chiral center. |

| C6 | Secondary (CH₂) | ~38-40 | Methylene between two chiral centers. |

| C7 | Tertiary (CH) | ~28-30 | Methine carbon, a chiral center. |

| C-Methyl on C7 | Primary (CH₃) | ~22-24 | Methyl group attached to a chiral center. |

| C8 | Primary (CH₃) | ~12-14 | Terminal methyl group. |

¹H NMR Spectroscopy: The proton NMR spectrum provides complementary information, detailing the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity). The presence of chiral centers makes protons on adjacent methylene groups (e.g., C3, C4, C6) diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns than would be expected for a similar achiral molecule.

| Proton(s) | Integration | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| C1-H₃, C2-(CH₃)₂-H | 9H | ~0.8-0.9 | Singlet (s) |

| C3-H₂ | 2H | ~1.2-1.3 | Multiplet (m) |

| C4-H₂ | 2H | ~1.1-1.2 | Multiplet (m) |

| C5-H | 1H | ~1.4-1.6 | Multiplet (m) |

| C5-(CH₃)-H | 3H | ~0.8-0.9 | Doublet (d) |

| C6-H₂ | 2H | ~1.0-1.2 | Multiplet (m) |

| C7-H | 1H | ~1.5-1.7 | Multiplet (m) |

| C7-(CH₃)-H | 3H | ~0.8-0.9 | Doublet (d) |

| C8-H₃ | 3H | ~0.8-0.9 | Doublet (d) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.me While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy detects changes in polarizability. For a non-polar molecule like an alkane, certain vibrations may be active in one technique but not the other.

The spectra of alkanes are dominated by C-H and C-C bond vibrations. orgchemboulder.com The high density of C-H bonds leads to strong characteristic absorptions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity | Description |

|---|---|---|---|

| C-H Stretching | 2850 - 3000 | IR & Raman | Strong absorptions from the stretching of sp³ C-H bonds in methyl (CH₃) and methylene (CH₂) groups. orgchemboulder.com |

| C-H Bending (Scissoring) | 1450 - 1470 | IR | Characteristic bending vibration of CH₂ and CH₃ groups. orgchemboulder.com |

| C-H Bending (Rocking) | ~1375 | IR | A distinct absorption associated with the symmetrical bending of methyl groups. The presence of a tert-butyl group would show a strong band in this region. orgchemboulder.com |

| C-C Skeletal Vibrations | 800 - 1200 | Raman | Stretching and bending of the carbon backbone. These are often weak in the IR spectrum but can be prominent in the Raman spectrum. aip.org |

| Fingerprint Region | < 1500 | IR & Raman | A complex and unique pattern of peaks resulting from the coupling of various bending and stretching modes, useful for confirming identity by matching to a known spectrum. fiveable.meorgchemboulder.com |

Conformational Isomerism and Energy Landscape Mapping

The flexibility of single carbon-carbon bonds allows this compound to exist in numerous different spatial arrangements, or conformations. libretexts.org The study of the relative energies of these conformers is known as conformational analysis. lumenlearning.com The stability of any given conformer is primarily determined by a balance of torsional strain (from eclipsed bonds) and steric strain (from the repulsion between bulky groups). libretexts.org

Due to its highly branched nature, featuring a bulky tert-butyl group at one end and two other methyl branches, this compound has a particularly complex potential energy landscape. Rotation around the C-C bonds of the octane (B31449) backbone, especially bonds like C4-C5, leads to significant changes in steric interactions.

Staggered vs. Eclipsed Conformations : Staggered conformations, where substituents on adjacent carbons are as far apart as possible, are energy minima. Eclipsed conformations represent energy maxima. libretexts.org

Gauche and Anti Interactions : In staggered conformations, the relationship between large groups on adjacent carbons is critical. An anti arrangement (180° dihedral angle) is the most stable. A gauche arrangement (60° dihedral angle) introduces steric strain, destabilizing the conformer. lumenlearning.com For this molecule, gauche interactions between the bulky alkyl groups are a major source of instability in many potential conformers.

Energy Landscape : The complete set of all possible conformations and their corresponding potential energies defines the molecule's energy landscape. For complex branched alkanes, this landscape contains many local energy minima (stable conformers) separated by energy barriers. ucl.ac.uk Mapping this landscape requires sophisticated computational chemistry approaches to understand the dynamic behavior and predict the most populated conformations at a given temperature.

Stereochemical Aspects of Branched Aliphatic Chains

A critical structural feature of this compound is its chirality, which arises from the presence of stereocenters within its aliphatic chain.

Chiral Centers : The carbon atoms at positions 5 and 7 are both chiral centers. Each is bonded to four different groups:

C5 is attached to H, a methyl group, a -CH₂CH₂C(CH₃)₃ group, and a -CH₂CH(CH₃)CH₃ group.

C7 is attached to H, a methyl group, a -CH₃ group, and a -CH₂CH(CH₃)CH₂CH₂C(CH₃)₃ group.

Stereoisomers : With two distinct chiral centers, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers comprise two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).

Enantiomeric Pair 1 : (5R, 7R)-2,2,5,7-tetramethyloctane and (5S, 7S)-2,2,5,7-tetramethyloctane.

Enantiomeric Pair 2 : (5R, 7S)-2,2,5,7-tetramethyloctane and (5S, 7R)-2,2,5,7-tetramethyloctane.

The (5R, 7R) and (5R, 7S) isomers, for example, are diastereomers. Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, and can be distinguished by achiral analytical methods like NMR and chromatography. Enantiomers, however, have identical physical properties in an achiral environment and cannot be distinguished by standard NMR or IR spectroscopy. Their differentiation requires chiral techniques, such as using a chiral resolving agent in NMR or employing a chiral chromatography column. The conformational analysis of each of these four stereoisomers would also be distinct, as the relative spatial arrangement of the methyl groups at C5 and C7 influences the stability of different rotamers. ucl.ac.uk

Iv. Computational and Theoretical Investigations of 2,2,5,7 Tetramethyloctane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of the electronic structure and energy of molecules. These calculations are fundamental in predicting a wide array of molecular properties with a high degree of accuracy.

The three-dimensional arrangement of atoms in a molecule is crucial in determining its physical and chemical properties. For a flexible molecule like 2,2,5,7-tetramethyloctane, numerous conformations, or spatial arrangements of atoms, are possible due to rotation around its single carbon-carbon bonds. Identifying the most stable conformations is a key aspect of theoretical chemistry.

Density Functional Theory (DFT) is a widely used computational method for geometry optimization and conformational analysis. ubbcluj.ro DFT calculations aim to find the minimum energy structures on the potential energy surface of a molecule, which correspond to its most stable conformations. This process involves systematically exploring different rotational possibilities around the single bonds and calculating the energy of each resulting conformation.

For this compound, a systematic conformational search would reveal a landscape of different conformers with varying relative energies. The steric hindrance between the bulky methyl groups plays a significant role in determining the stability of these conformers. For instance, conformations where the methyl groups are far apart (anti-periplanar) are generally more stable than those where they are in close proximity (gauche or eclipsed).

To illustrate the outcome of such an analysis, a hypothetical table of the relative energies of different conformers of this compound is presented below. The energies are typically reported relative to the most stable conformer.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |

|---|---|---|

| Global Minimum | 0.00 | Anti-staggered arrangements favored |

| Conformer 2 | 0.85 | One gauche interaction |

| Conformer 3 | 1.50 | Multiple gauche interactions |

| Transition State 1 | 4.20 | Eclipsed interaction involving methyl groups |

This table is illustrative and represents typical energy differences found in conformational analyses of branched alkanes.

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can be compared with experimental spectra to confirm the structure of a compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are of particular interest.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These calculations provide theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule. By comparing these predicted values with experimental NMR data, one can assign the signals in the spectrum to specific atoms in the molecule, aiding in its structural elucidation.

The following table provides an illustrative example of predicted ¹³C and ¹H NMR chemical shifts for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 25.1 | 0.88 (t) |

| C2 | 31.5 | - |

| C3 | 45.2 | 1.25 (m) |

| C4 | 28.9 | 1.15 (m) |

| C5 | 49.8 | 1.50 (m) |

| C6 | 35.6 | 1.30 (m) |

| C7 | 29.3 | 1.60 (m) |

| C8 | 22.7 | 0.90 (d) |

| C2-CH₃ | 29.7 | 0.85 (s) |

| C5-CH₃ | 19.5 | 0.86 (d) |

| C7-CH₃ | 22.7 | 0.90 (d) |

This table is for illustrative purposes. The actual chemical shifts would depend on the level of theory and basis set used in the calculation.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum of the molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of its bonds.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, molecular dynamics (MD) simulations can reveal how its conformation changes in different environments, such as in the gas phase or in a solvent.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. These simulations can provide information on conformational transitions, diffusion coefficients, and other dynamic properties. For branched alkanes like this compound, MD simulations are particularly useful for understanding their behavior in complex systems such as lubricants or biological membranes. researchgate.net

Application of Machine Learning and Chemoinformatics in Property Prediction (e.g., QSAR/QSPR)

In recent years, machine learning (ML) and chemoinformatics have emerged as powerful tools for predicting the properties of chemical compounds. garethconduit.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to correlate the structural features of molecules with their biological activities or physicochemical properties, respectively. ubbcluj.ro

For this compound and its isomers, QSPR models can be built to predict properties such as boiling point, viscosity, and density. garethconduit.orgarxiv.org These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

The following table illustrates how different molecular descriptors for a series of dodecane (B42187) isomers, including this compound, could be used in a QSPR study to predict their boiling points.

| Isomer | Molecular Weight | Wiener Index | Boiling Point (°C) |

|---|---|---|---|

| n-Dodecane | 170.34 | 143 | 216.3 |

| 2-Methylundecane | 170.34 | 125 | 209.1 |

| 2,2-Dimethyl-decane | 170.34 | 102 | 202.7 |

| This compound | 170.34 | 106 | 189.5 (estimated) |

This table contains a mix of experimental and estimated data to illustrate the concept of a QSPR model.

Graph Theory and Topological Indices in Alkane Characterization

Graph theory provides a powerful framework for the characterization of molecular structures. In this approach, a molecule is represented as a graph where atoms are vertices and bonds are edges. From this molecular graph, various numerical descriptors known as topological indices can be calculated. These indices capture information about the size, shape, branching, and cyclicity of the molecule.

For alkanes, topological indices have been successfully used to correlate with a wide range of physicochemical properties. Some commonly used topological indices include the Wiener index, the Randić connectivity index, and the Balaban J index. The Wiener index, for example, is calculated as the sum of distances between all pairs of vertices in the molecular graph and is related to the compactness of the molecule.

For this compound, the calculation of various topological indices can provide a quantitative measure of its structural features. These indices can then be used in QSPR models or for comparing its properties with other isomers.

The table below presents some calculated topological indices for this compound.

| Topological Index | Value for this compound | Brief Description |

|---|---|---|

| Wiener Index (W) | 106 | Sum of all shortest path distances between pairs of vertices. |

| Randić Index (χ) | 5.732 | Based on the degree of vertices, reflects branching. |

| Balaban J Index | 2.543 | A distance-based index that is sensitive to branching and shape. |

| Number of C atoms | 12 | A simple constitutional descriptor. |

The values in this table are calculated based on the molecular graph of this compound.

V. Reactivity and Reaction Mechanisms of 2,2,5,7 Tetramethyloctane

Saturated Hydrocarbon Reactivity: Substitution Pathways

As a saturated hydrocarbon, 2,2,5,7-tetramethyloctane's reactivity is characterized by substitution reactions, primarily through free radical mechanisms. The presence of tertiary hydrogens at the 5- and 7-positions, as well as primary and secondary hydrogens, allows for a variety of substitution products depending on the reaction conditions and the nature of the attacking reagent.

The general mechanism for free radical halogenation, a classic example of substitution in alkanes, involves three steps: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (X₂) to form two halogen radicals (X•), typically induced by UV light or heat.

X₂ → 2X•

Propagation: The halogen radical abstracts a hydrogen atom from the this compound molecule, forming a hydrogen halide (HX) and a tetramethyloctyl radical. The stability of the resulting radical influences the regioselectivity of the reaction. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Therefore, hydrogen abstraction is most likely to occur at the 5- or 7-positions.

C₁₂H₂₆ + X• → •C₁₂H₂₅ + HX

The tetramethyloctyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction.

•C₁₂H₂₅ + X₂ → C₁₂H₂₅X + X•

Termination: The reaction chain is terminated when two radicals combine.

X• + X• → X₂ •C₁₂H₂₅ + X• → C₁₂H₂₅X •C₁₂H₂₅ + •C₁₂H₂₅ → C₂₄H₅₀

Oxidative Processes and Product Formation

The oxidation of this compound, like other alkanes, can occur under various conditions, leading to a range of oxygenated products. Combustion is a complete oxidation process that yields carbon dioxide and water. However, controlled oxidation can produce valuable chemical intermediates.

Under specific catalytic conditions or through microbial oxidation, selective oxidation can occur. For instance, oxidation at specific carbon atoms can lead to the formation of alcohols, ketones, or carboxylic acids. The presence of tertiary carbons makes these positions susceptible to oxidation. For example, the oxidation of this compound could potentially yield alcohols such as 2,2,5,7-tetramethyloctan-5-ol or 2,2,5,7-tetramethyloctan-7-ol. Further oxidation of these secondary alcohols would lead to the corresponding ketones. A search of the PubChem database identified this compound-3,6-dione as a related compound, suggesting that oxidation can occur at other positions along the carbon chain as well. nih.gov

The following table shows potential oxidation products of this compound.

| Reactant | Potential Oxidation Product |

| This compound | 2,2,5,7-Tetramethyloctan-3-ol |

| This compound | 2,2,5,7-Tetramethyloctan-5-ol |

| This compound | 2,2,5,7-Tetramethyloctan-7-ol |

| 2,2,5,7-Tetramethyloctan-3-ol | 2,2,5,7-Tetramethyloctan-3-one |

| 2,2,5,7-Tetramethyloctan-5-ol | 2,2,5,7-Tetramethyloctan-5-one |

| 2,2,5,7-Tetramethyloctan-7-ol | 2,2,5,7-Tetramethyloctan-7-one |

| This compound | This compound-3,6-dione nih.gov |

Thermal and Photochemical Degradation Studies

The thermal degradation (pyrolysis) of this compound involves the breaking of C-C and C-H bonds at high temperatures. The bond dissociation energies determine which bonds are most likely to break. The presence of quaternary carbons and highly branched structures can influence the fragmentation patterns. The weakest C-C bonds are typically those that lead to the formation of the most stable radical intermediates. For this compound, cleavage at the C4-C5 bond or the C6-C7 bond would result in the formation of stable tertiary and primary radicals.

Photochemical degradation can occur in the presence of photons, particularly in the vacuum ultraviolet (VUV) region of the spectrum. The energy from the photons can lead to the homolytic cleavage of C-H and C-C bonds, initiating radical chain reactions similar to those in thermal degradation.

Atmospheric Chemistry and Environmental Transformation Pathways

The atmospheric fate of this compound is primarily determined by its reaction with atmospheric oxidants.

The primary removal process for this compound in the atmosphere is its reaction with the hydroxyl radical (•OH). This reaction initiates the atmospheric degradation of the compound. The rate constant for the reaction of alkanes with •OH radicals is dependent on the number and type of C-H bonds in the molecule. Tertiary C-H bonds are more reactive towards •OH radicals than secondary and primary C-H bonds.

The contribution of volatile organic compounds (VOCs) like this compound to the formation of ground-level ozone is an important aspect of atmospheric chemistry. Ozone is formed through a series of complex photochemical reactions involving VOCs and nitrogen oxides (NOx) in the presence of sunlight. The reactivity of a particular VOC in forming ozone is often quantified using ozone reactivity scales, such as the Maximum Incremental Reactivity (MIR) scale.

The MIR value for a specific compound depends on its reaction rate with the hydroxyl radical and the subsequent reactions of the resulting peroxy and alkoxy radicals in the presence of NOx. Although a specific MIR value for this compound is not explicitly found in the searched literature, its highly branched structure and likely rapid reaction with •OH radicals suggest that it would be a reactive compound in terms of ozone formation. The degradation of this compound in the atmosphere will produce peroxy radicals that can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂). nist.gov The photolysis of NO₂ is a key step in the formation of tropospheric ozone.

Vi. Occurrence and Role in Complex Chemical Systems

Identification in Natural Products and Phytochemical Profiling

Despite extensive phytochemical profiling of various natural sources, particularly of essential oils from medicinal and aromatic plants, there is no specific mention of 2,2,5,7-tetramethyloctane in the available scientific literature. Comprehensive analyses of volatile organic compounds in plants like saffron (Crocus sativus), which are known to produce a wide array of terpenes and other hydrocarbons, have not identified this specific isomer. tandfonline.comnih.govmdpi.comresearchgate.nethealthinformaticsjournal.com While saffron contains over 150 volatile and aroma-yielding compounds, the focus of research has been on constituents like safranal, crocin, and picrocrocin. tandfonline.comnih.govmdpi.com

The absence of this compound in these detailed analyses suggests that if it is present in the plant kingdom, it is likely a very minor component that falls below the detection limits of standard analytical techniques, or it may be restricted to specific, unstudied species.

Presence as a Constituent in Petroleum and Related Hydrocarbon Mixtures

Crude oil is a complex mixture that predominantly consists of alkanes, both linear and branched. scienceskool.co.uk Branched alkanes are significant components of petroleum products and are crucial in determining fuel properties such as octane (B31449) number. thoughtco.comsavemyexams.com While it is plausible that this compound exists as a minor component within the vast isomeric complexity of crude oil distillates, there are no specific studies that have identified and quantified its presence.

The analysis of crude oil often involves group-type analysis, where branched alkanes are categorized together rather than speciating every single isomer due to the immense number of possibilities. hydrocarbonengineering.com Therefore, while branched C12 alkanes are undoubtedly present in petroleum, the specific contribution of this compound remains uncharacterized in the public domain.

Function as a Model Compound in Organic Chemistry and Material Science Research

In the realms of organic chemistry and material science, model compounds are frequently employed to study reaction mechanisms, catalytic processes, and material properties under controlled conditions. Highly branched alkanes are of interest for their unique physical properties and as model components for fuels.

However, a review of the scientific literature indicates that this compound has not been singled out as a model compound in published research. Studies on branched alkanes for applications such as improving fuel combustion or as precursors in chemical synthesis have not specifically utilized this isomer. thoughtco.com The lack of focused research on this compound suggests that other, more readily available or synthetically accessible isomers may be preferred for such studies.

Vii. Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques and Optimization for Complex Mixtures

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of volatile organic compounds (VOCs) such as 2,2,5,7-tetramethyloctane. The choice of detection and the dimensionality of the chromatographic separation are critical for achieving the required selectivity and sensitivity.

Gas chromatography is the primary technique for separating volatile compounds like this compound. The choice of detector is crucial for either universal quantification or specific identification.

Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector is a robust and widely used detector for the quantitative analysis of hydrocarbons. oup.com Its response is directly proportional to the number of carbon atoms entering the flame, making it an excellent tool for quantifying alkanes when a specific response for each compound is not required. oup.com For complex mixtures containing C5-C12 alkanes, GC-FID provides reliable quantification. sigmaaldrich.comresearchgate.net However, FID does not provide structural information, and identification relies solely on matching the retention time of a peak with that of a known standard. Given the large number of isomers of dodecane (B42187) (C12H26), co-elution is a significant challenge, making unambiguous identification of this compound in a complex mixture by GC-FID alone nearly impossible.

Gas Chromatography-Mass Spectrometry (GC-MS): For definitive identification, GC is coupled with Mass Spectrometry. As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint.

For branched alkanes like this compound, fragmentation in electron ionization (EI) mode is predictable. Key characteristics include:

Preferential Cleavage: Bond cleavage occurs preferentially at the points of branching due to the formation of more stable secondary or tertiary carbocations. chemistrynotmystery.comuobasrah.edu.iq

Molecular Ion Peak: The molecular ion (M+) peak for branched alkanes is often small or entirely absent, especially in highly branched structures. chemistrynotmystery.comwhitman.edu For a C12 alkane, the molecular ion would be at m/z 170. whitman.edu

Characteristic Fragments: The mass spectrum is characterized by a series of fragment ions. The loss of the largest alkyl group at a branch point is often favored. chemistrynotmystery.comwhitman.edu For this compound, cleavage at the C5 and C7 positions would lead to the formation of stable carbocations. The fragmentation pattern helps distinguish it from its isomers. whitman.eduyoutube.com

A hypothetical fragmentation table for this compound is presented below, illustrating the principles of branched alkane mass spectrometry.

| Characteristic Fragmentation Behavior of Branched Alkanes in GC-MS |

| Principle |

| Molecular Ion (M+) |

| Preferential Cleavage at Branch Points |

| Loss of Largest Alkyl Group |

| Resulting Fragment Ions |

For exceptionally complex samples, such as petroleum or environmental extracts, one-dimensional GC may not provide sufficient resolution to separate all isomers. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by subjecting the effluent from a primary column to a second, different, and much faster separation on a secondary column. azom.com

This technique is particularly powerful for analyzing complex hydrocarbon mixtures. mosh-moah.de In a typical GCxGC setup for fuel analysis, a nonpolar primary column separates compounds by boiling point, while a polar secondary column separates them by polarity. acs.orgacs.org This results in a structured two-dimensional chromatogram where compounds of the same chemical class (e.g., n-alkanes, iso-alkanes, cycloalkanes) group together in distinct regions. azom.commosh-moah.de

This structured elution pattern allows for the clear differentiation of branched alkanes like this compound from other hydrocarbon classes and even from its other C12 isomers, greatly improving identification and quantification accuracy. acs.orgacs.org The increased peak capacity and sensitivity enhancement from cryogenic modulation make GCxGC an invaluable tool for the detailed compositional analysis of samples containing a multitude of hydrocarbon isomers. azom.com

Extraction and Pre-concentration Techniques

Prior to chromatographic analysis, this compound often needs to be extracted from its sample matrix and concentrated to a level detectable by the instrument.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique. It uses a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate analytes from a sample, either by direct immersion or from the headspace above the sample.

For a nonpolar volatile compound like this compound, headspace SPME (HS-SPME) is the preferred method. The choice of fiber coating is critical for efficient extraction.

| SPME Fiber Selection Guide for Volatile Alkanes | | :--- | :--- | | Fiber Coating | Target Analytes and Characteristics | | 100 µm Polydimethylsiloxane (PDMS) | A nonpolar coating ideal for extracting nonpolar volatile compounds. sigmaaldrich.comnih.gov | | 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | A bipolar fiber suitable for a range of volatile analytes. sigmaaldrich.com | | 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | A three-phase fiber that can trap a wide range of volatile compounds with different polarities and molecular weights, making it excellent for screening complex samples. sigmaaldrich.comnih.gov |

The DVB/CAR/PDMS fiber is often selected for its broad applicability in analyzing complex volatile profiles in various food and environmental samples. nih.govresearchgate.net Optimization of parameters such as extraction time and temperature is essential to achieve reproducible and sensitive results. nih.gov

Thermal desorption is a versatile technique for the pre-concentration of VOCs from air or other gaseous samples. It involves drawing a known volume of gas through a tube packed with one or more adsorbent materials (sorbents). The trapped analytes are then thermally desorbed and transferred directly into the GC system. sigmaaldrich.comgradko.com

This method is widely used for environmental air monitoring. sigmaaldrich.com The selection of sorbents is based on the volatility of the target compounds. To capture a wide range of VOCs, including C12 alkanes, multi-bed sorbent tubes are often employed. These tubes contain a series of sorbents of increasing strength, from weakest to strongest, which allows for the efficient trapping and subsequent release of compounds with varying boiling points.

| Common Sorbents for Thermal Desorption of VOCs | | :--- | :--- | | Sorbent Material | Typical Application Range (n-alkanes) | | Tenax® TA | n-C6/C7 to n-C30. nih.gov | | Carbograph™ 1TD | n-C6 to n-C12/C14. nih.gov | | Carbograph™ 2TD | n-C8 to n-C20. nih.gov | | Carbopack™ X / Carboxen™ 1000 | Used for trapping a range of C6-C19 alkanes. nih.gov |

For an analyte like this compound, a multi-bed tube containing a combination of these sorbents would ensure its efficient capture from an air sample. nih.govepa.gov The TD-GC-MS technique is highly sensitive and automated, making it ideal for routine analysis of trace levels of VOCs in the air.

Chemical Derivatization Strategies for Improved Analyte Performance

Chemical derivatization is a technique used to modify an analyte's chemical structure to improve its performance in chromatographic analysis. This is typically done to:

Increase volatility for less volatile compounds.

Improve thermal stability.

Enhance detector response.

Derivatization is essential for the GC analysis of polar compounds containing active hydrogens, such as alcohols, amines, and carboxylic acids. Common methods include silylation and esterification, which replace polar functional groups with less polar ones.

However, for saturated hydrocarbons like this compound, chemical derivatization is neither necessary nor common. Alkanes are inherently nonpolar, volatile, and thermally stable, making them directly amenable to GC analysis without any structural modification. Their analysis relies on the high-resolution separation techniques and sensitive detection methods described in the preceding sections.

Enhancement of Volatility and Detectability in GC-MS

Given that this compound is a volatile compound, techniques that capitalize on this property are essential for its analysis.

Thermal Desorption (TD): This is a highly efficient method for the pre-concentration of volatile and semi-volatile organic compounds from air or solid samples prior to GC-MS analysis. gerstelus.com For the analysis of this compound, a sample could be collected by drawing air through a sorbent tube, where the compound of interest is trapped. eag.com The tube is then heated in the thermal desorber, and the released analytes are transferred with an inert gas to a focusing trap and then rapidly injected into the GC-MS. gerstelus.com This process concentrates the analyte, thereby lowering the detection limits. gerstelus.comeag.com The desorption temperature is a critical parameter and needs to be optimized for efficient release without thermal degradation. For n-alkanes in a similar volatility range, desorption temperatures are carefully investigated to ensure good recovery. copernicus.org

Headspace Analysis: Both static and dynamic headspace analysis are suitable for extracting this compound from liquid or solid samples. In this technique, the sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. eag.com An aliquot of the headspace gas is then injected into the GC-MS. Dynamic headspace analysis, where the headspace is purged with an inert gas and the volatiles are collected on a trap, can provide even greater sensitivity. eag.com

GC Column Selection and Retention Indices: The choice of the GC column is crucial for the separation of this compound from other isomers and compounds in a complex mixture. A non-polar capillary column, such as one with a DB-1 (polysiloxane) stationary phase, is typically used for the analysis of hydrocarbons. unl.edu To aid in the identification of this compound, retention indices (RI) are used. nih.govnih.gov These indices normalize retention times to those of a series of n-alkanes, which helps in comparing data across different instruments and conditions. nih.govnih.gov For branched alkanes, the elution order is dependent on the carbon number and the position of the methyl branches. unl.edu

Table 1: GC-MS Parameters for Branched Alkane Analysis

| Parameter | Typical Setting/Choice | Rationale |

|---|---|---|

| Injection Technique | Thermal Desorption, Headspace | Enhances sensitivity for volatile compounds. |

| GC Column | Non-polar (e.g., DB-1) | Good separation of hydrocarbons based on boiling point. |

| Carrier Gas | Helium or Hydrogen | Inert and provides good chromatographic efficiency. |

| Oven Temperature Program | Ramped from low to high temperature | Separates a wide range of volatile compounds. |

| MS Detector | Electron Ionization (EI) | Provides reproducible mass spectra for library matching. |

| Identification Aid | Kovats Retention Index (KI) | Confirms identification by comparing with known standards. unl.edu |

Derivatization for Specific Functional Group Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties or detectability. researchgate.netresearchgate.net Common derivatization techniques include silylation, acylation, and alkylation, which are typically used for compounds with active hydrogens, such as those found in alcohols, carboxylic acids, and amines. libretexts.orgyoutube.com

This compound is a saturated alkane, meaning it consists entirely of single-bonded carbon and hydrogen atoms and lacks any functional groups. libretexts.org As such, standard derivatization reactions used in GC analysis are not applicable to this compound. libretexts.orgslideshare.net

Theoretical Functionalization: While not a standard analytical technique, it is theoretically possible to introduce a functional group onto the alkane backbone through chemical reactions. For instance, radical halogenation (e.g., using bromine in the presence of light) can replace a hydrogen atom with a halogen. youtube.com This newly introduced functional group could then potentially undergo further reactions to create a derivative suitable for a specific type of analysis. However, this approach is generally not used for routine quantification due to its complexity and potential for non-specific reactions.

The primary purpose of derivatization in GC is to:

Increase volatility and thermal stability. slideshare.net

Improve chromatographic peak shape. researchgate.net

Enhance detector response. researchgate.net

Since this compound is already volatile and exhibits good chromatographic behavior on appropriate columns, derivatization is unnecessary for its direct analysis by GC-MS.

Analytical Method Development for Biomarker Detection in Specific Matrices (e.g., breath analysis)

The analysis of volatile organic compounds in exhaled breath is a non-invasive approach for disease diagnosis and monitoring. nih.govnih.gov VOCs present in breath can be of either endogenous origin, resulting from metabolic processes, or exogenous origin, from environmental exposure. nih.gov

The detection of alkanes, including branched alkanes, in breath has been reported in various studies. For instance, a study on systemic inflammatory response induced by lipopolysaccharide in healthy volunteers detected changes in the exhaled concentrations of several alkanes, including 2,4-dimethyl-heptane. amsterdamumc.nl This suggests that alkanes could serve as potential biomarkers for certain physiological states.

The analytical workflow for detecting a compound like this compound in breath typically involves the following steps:

Breath Collection: A specialized apparatus, such as the ReCIVA® Breath Sampler, is used to collect a defined fraction of breath (e.g., end-tidal air). nih.govyoutube.com The collected breath is passed through sorbent tubes to trap the VOCs. youtube.com

Sample Pre-concentration: Thermal desorption is the most common technique for releasing the trapped VOCs from the sorbent tubes and introducing them into the GC-MS system. nih.govjanlambrechts.be This step is crucial for achieving the low detection limits required for trace-level biomarkers. wiley.com

GC-MS Analysis: A high-resolution GC-MS system is used to separate and identify the individual VOCs. The use of a hybrid retention index system, combining n-alkanes and other standards like fatty acid methyl esters (FAMEs), can improve the confidence of compound identification. nih.gov

Data Analysis: The obtained data is processed to identify and quantify the target compounds. This often involves comparing the mass spectra and retention indices with those in established libraries and with authentic standards.

Table 2: Key Considerations for Biomarker Detection in Breath

| Step | Key Consideration | Example Technique/Method |

|---|---|---|

| Sample Collection | Non-invasive, standardized collection | ReCIVA® Breath Sampler, collection on Tenax® sorbent tubes. nih.govyoutube.comjanlambrechts.be |

| Analyte Concentration | Achieving low detection limits | Thermal Desorption (TD). gerstelus.com |

| Separation & Detection | High resolution and sensitivity | Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov |

| Identification | Accurate compound identification | Comparison with mass spectral libraries and retention index data. nih.gov |

While specific studies focusing on this compound as a breath biomarker are not widely reported, the established methods for VOC analysis are fully applicable to its detection should it be identified as a relevant biomarker in future research. nih.govnih.gov

Viii. Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of highly-branched alkanes like 2,2,5,7-tetramethyloctane is a significant area of research, particularly for producing high-octane gasoline and jet fuel from renewable sources. researchgate.net Future work will focus on developing novel and sustainable synthetic pathways that move away from traditional petrochemical processes.

Key Research Thrusts:

Biomass Conversion: A major goal is the targeted synthesis of densely-branched isoalkanes from biomass-derived feedstocks. researchgate.net This involves developing chemo-catalytic methods to convert bio-oils or platform molecules into specific fuel-range hydrocarbons.

Catalytic Reforming and Isomerization: Research into catalytic reforming aims to convert straight-chain alkanes, which are readily available, into their more valuable branched isomers. stackexchange.com This includes the development of efficient catalysts that favor isomerization over undesirable side reactions like cracking. researchgate.net The hydroisomerization of linear alkanes is a critical process for producing gasoline with a high octane (B31449) number. researchgate.net

Novel Synthetic Strategies: New synthetic methodologies are being explored to overcome challenges in creating complex, high-molecular-weight alkanes. One such method involves a three-step process using 1,3-dithiane (B146892) alkylation, which allows for the construction of specific mid-chain or terminal-chain branched alkanes. nih.gov

Deeper Elucidation of Complex Reaction Mechanisms

Understanding the intricate mechanisms of alkane reactions is fundamental to designing better catalysts and processes. Alkanes are generally unreactive due to the strength of their C-C and C-H sigma bonds, making their activation a key challenge. researchgate.netscribd.com

Areas for Deeper Investigation:

Isomerization Mechanisms: The isomerization of n-alkanes over bifunctional catalysts (containing both metal and acid sites) is a cornerstone of fuel production. researchgate.net The accepted mechanism involves the dehydrogenation of the alkane on a metallic site to form an alkene, which then isomerizes on an acid site via a carbenium ion intermediate before being re-hydrogenated. researchgate.netresearchgate.net Future research will use advanced techniques to study the intermediates and transition states in these reactions to improve catalyst selectivity and reduce cracking. researchgate.net

Role of Catalysts: The function of various catalysts, such as sulfated zirconia and zeolites, is a subject of ongoing debate and research. researchgate.net Understanding how the structure of a catalyst, including the nature and distribution of its acid sites, influences reaction pathways is crucial for designing next-generation materials. researchgate.netresearchgate.net

Computational Modeling: Quantum mechanical calculations and Density Functional Theory (DFT) are becoming indispensable tools for modeling alkane activation and transformation over catalysts. researchgate.netresearchgate.net These computational studies help predict reaction barriers and identify the most likely reaction pathways, guiding experimental work. researchgate.netresearchgate.net

Development of Advanced In-Situ Spectroscopic Characterization Methods

To truly understand how a catalyst functions during a reaction, it is essential to study it under real working conditions. eolss.net In-situ and operando spectroscopy allow researchers to observe the catalyst and the chemical species on its surface in real-time. researchgate.netresearchgate.net

Emerging Spectroscopic Techniques and Applications:

Infrared and Raman Spectroscopy: Techniques like in-situ Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful for identifying reaction intermediates adsorbed on a catalyst's surface. researchgate.netyoutube.com This allows for the direct observation of species involved in the catalytic cycle and helps distinguish between active participants and spectator species. youtube.com

X-ray Absorption Spectroscopy (XAS): In-situ XAS techniques, including XANES and EXAFS, provide critical information on the electronic state and local coordination environment of metal atoms within a catalyst during reaction. researchgate.net This is vital for understanding how the active sites change under operational conditions.

Integrated Approaches: The future lies in combining multiple in-situ techniques. youtube.com For instance, simultaneously measuring the gas-phase products with a mass spectrometer while using IR spectroscopy to monitor surface species provides a more complete picture of the reaction mechanism. youtube.com The development of specialized reactor cells that can withstand high temperatures and pressures while allowing for spectroscopic measurements is a key engineering challenge. eolss.net

Integration of High-Throughput Screening with Computational Prediction for Structure-Reactivity Relationships

The discovery and optimization of catalysts and chemical reactions is a complex process involving many variables. unchainedlabs.com Integrating high-throughput screening (HTS) with computational modeling offers a powerful strategy to accelerate this research.

Synergistic Approaches:

High-Throughput Experimentation (HTE): HTE, or HTS, uses automated, parallel systems to rapidly screen large libraries of catalysts or reaction conditions (e.g., different solvents, ligands, temperatures). unchainedlabs.comsigmaaldrich.com This allows researchers to quickly identify promising "hits" and systematically explore a wide range of variables. unchainedlabs.com

Computational Screening: Before experiments are run, computational methods like DFT can be used to screen potential catalysts in silico. researchgate.netosti.gov This can predict the reactivity of different structures and help prioritize which candidates to synthesize and test experimentally, saving significant time and resources. researchgate.netfigshare.com

Structure-Activity Relationships (SAR): The ultimate goal is to build robust structure-activity relationships, which correlate a molecule's or catalyst's structure with its chemical reactivity or performance. nih.gov By combining large experimental datasets from HTS with computational predictions, researchers can develop models that explain why certain structures are more active or selective. youtube.comchemrxiv.org This fundamental understanding is key to the rational design of new and improved catalysts for synthesizing compounds like this compound. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.